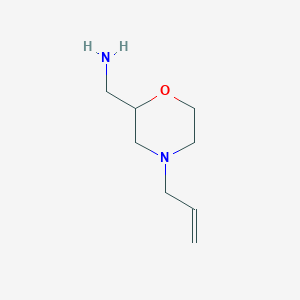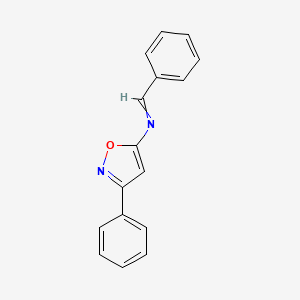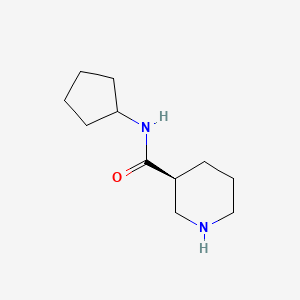
(R)-4-Amino-3-(naphthalen-1-yl)butanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Amino-3-(naphthalen-1-yl)butanoic acid is a chiral amino acid derivative that features a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Amino-3-(naphthalen-1-yl)butanoic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a naphthyl-substituted α,β-unsaturated ester, using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of ®-4-Amino-3-(naphthalen-1-yl)butanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-4-Amino-3-(naphthalen-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
®-4-Amino-3-(naphthalen-1-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of ®-4-Amino-3-(naphthalen-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Amino-3-(naphthalen-1-yl)butanoic acid: The enantiomer of the compound with different stereochemistry.
Naphthalene derivatives: Compounds with similar naphthalene rings but different functional groups.
Uniqueness
®-4-Amino-3-(naphthalen-1-yl)butanoic acid is unique due to its specific chiral configuration and the presence of both an amino group and a naphthalene ring
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
(3R)-4-amino-3-naphthalen-1-ylbutanoic acid |
InChI |
InChI=1S/C14H15NO2/c15-9-11(8-14(16)17)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9,15H2,(H,16,17)/t11-/m0/s1 |
InChI Key |
BEGWVSISKCDDQP-NSHDSACASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@@H](CC(=O)O)CN |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-fluorobenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11746139.png)
![1-ethyl-5-({[(5-fluorothiophen-2-yl)methyl]amino}methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11746141.png)
![N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11746144.png)
![1-[3-(4-Chlorophenyl)-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B11746152.png)
![2-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11746154.png)
![[(5-fluorothiophen-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11746161.png)
![3-methyl-1-(2-methylpropyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11746164.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11746167.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11746175.png)




![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11746202.png)
